molecular formula C13H19N3O3S B1516367 tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate

tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate

Cat. No. B1516367
M. Wt: 297.38 g/mol
InChI Key: KWQJLDVXAOQXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889856B2

Procedure details

tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate (400.0 g, 1.35 mol), acetic acid (4.00 L) and zinc (439.78 g, 6.73 mol) are added together. The reaction mixture is heated to 40° C. and stirred at 40° C. for 8 hours and then cooled to room temperature. The reaction mixture is diluted with ethyl acetate (4 L), filtered through diatomaceous earth, washed with ethyl acetate, and evaporated under reduced pressure. The yellow oily residue is dissolved in toluene (2 L) and concentrated. The dissolution process with toluene is repeated 3 times. The foamy oil residue is suspended in 10% w/w aq. citric acid (3.2 L), MTBE (4 L) is added and the mixture is stirred for 15 minutes at room temperature. The biphasic mixture is filtered through diatomaceous earth (slow filtration) to remove the gel-like solids. The layers are separated and the aqueous layer is washed with MTBE (4×600 mL). The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L), and the mixture is neutralized with NaOH 50% w/w to adjust the pH=9.0-9.5 and the mixture is vigorously stirred. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (3×1 L). The organic layers are combined, dried over sodium sulfate, filtered, and evaporated under reduced pressure to give the title compound as a white solid, (262.00 g, 65.1%). ES/MS (m/e): 300 (M+H).
Quantity
4 L
Type
reactant
Reaction Step One
Name
Quantity
439.78 g
Type
catalyst
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step Two
Yield
65.1%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]23[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11][CH:10]2[CH2:9][O:8][NH:7]3)=[CH:4][CH:3]=[N:2]1.C(O)(=O)C>C(OCC)(=O)C.[Zn]>[NH2:7][C:6]1([C:5]2[S:1][N:2]=[CH:3][CH:4]=2)[CH:10]([CH2:9][OH:8])[CH2:11][N:12]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH2:13]1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
Name
Quantity
4 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
439.78 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oily residue is dissolved in toluene (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes at room temperature
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The biphasic mixture is filtered through diatomaceous earth (slow filtration)
CUSTOM
Type
CUSTOM
Details
to remove the gel-like solids
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with MTBE (4×600 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L)
STIRRING
Type
STIRRING
Details
the mixture is vigorously stirred
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1(CN(CC1CO)C(=O)OC(C)(C)C)C1=CC=NS1
Measurements
Type Value Analysis
AMOUNT: MASS 262 g
YIELD: PERCENTYIELD 65.1%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08889856B2

Procedure details

tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate (400.0 g, 1.35 mol), acetic acid (4.00 L) and zinc (439.78 g, 6.73 mol) are added together. The reaction mixture is heated to 40° C. and stirred at 40° C. for 8 hours and then cooled to room temperature. The reaction mixture is diluted with ethyl acetate (4 L), filtered through diatomaceous earth, washed with ethyl acetate, and evaporated under reduced pressure. The yellow oily residue is dissolved in toluene (2 L) and concentrated. The dissolution process with toluene is repeated 3 times. The foamy oil residue is suspended in 10% w/w aq. citric acid (3.2 L), MTBE (4 L) is added and the mixture is stirred for 15 minutes at room temperature. The biphasic mixture is filtered through diatomaceous earth (slow filtration) to remove the gel-like solids. The layers are separated and the aqueous layer is washed with MTBE (4×600 mL). The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L), and the mixture is neutralized with NaOH 50% w/w to adjust the pH=9.0-9.5 and the mixture is vigorously stirred. The organic layer is separated and the aqueous layer is extracted with ethyl acetate (3×1 L). The organic layers are combined, dried over sodium sulfate, filtered, and evaporated under reduced pressure to give the title compound as a white solid, (262.00 g, 65.1%). ES/MS (m/e): 300 (M+H).
Quantity
4 L
Type
reactant
Reaction Step One
Name
Quantity
439.78 g
Type
catalyst
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step Two
Yield
65.1%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([C:6]23[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11][CH:10]2[CH2:9][O:8][NH:7]3)=[CH:4][CH:3]=[N:2]1.C(O)(=O)C>C(OCC)(=O)C.[Zn]>[NH2:7][C:6]1([C:5]2[S:1][N:2]=[CH:3][CH:4]=2)[CH:10]([CH2:9][OH:8])[CH2:11][N:12]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH2:13]1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
Name
Quantity
4 L
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
439.78 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oily residue is dissolved in toluene (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes at room temperature
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The biphasic mixture is filtered through diatomaceous earth (slow filtration)
CUSTOM
Type
CUSTOM
Details
to remove the gel-like solids
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous layer is washed with MTBE (4×600 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L)
STIRRING
Type
STIRRING
Details
the mixture is vigorously stirred
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1(CN(CC1CO)C(=O)OC(C)(C)C)C1=CC=NS1
Measurements
Type Value Analysis
AMOUNT: MASS 262 g
YIELD: PERCENTYIELD 65.1%
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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